molecular formula C6H9ClN4O4S2 B14745303 4-Chlorobenzene-1,3-disulfonohydrazide CAS No. 5409-74-5

4-Chlorobenzene-1,3-disulfonohydrazide

Cat. No.: B14745303
CAS No.: 5409-74-5
M. Wt: 300.7 g/mol
InChI Key: SGAFLWBJMFLSOM-UHFFFAOYSA-N
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Description

4-Chlorobenzene-1,3-disulfonohydrazide is a halogenated aromatic compound featuring two sulfonohydrazide (-SO₂-NH-NH₂) groups at the 1 and 3 positions of the benzene ring, with a chlorine substituent at the 4-position.

Properties

CAS No.

5409-74-5

Molecular Formula

C6H9ClN4O4S2

Molecular Weight

300.7 g/mol

IUPAC Name

4-chlorobenzene-1,3-disulfonohydrazide

InChI

InChI=1S/C6H9ClN4O4S2/c7-5-2-1-4(16(12,13)10-8)3-6(5)17(14,15)11-9/h1-3,10-11H,8-9H2

InChI Key

SGAFLWBJMFLSOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NN)S(=O)(=O)NN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzene-1,3-disulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzene-1,3-disulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide groups to amine groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Chlorobenzene-1,3-disulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorobenzene-1,3-disulfonohydrazide involves its interaction with specific molecular targets and pathways. The sulfonohydrazide groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Chlorobenzene-1,3-disulfonamide (Clofenamide)

  • Structure: Replaces sulfonohydrazide (-SO₂-NH-NH₂) with sulfonamide (-SO₂-NH₂) groups.
  • Molecular Formula : C₆H₇ClN₂O₄S₂ (MW 278.77 g/mol) .
  • Key Differences: Reactivity: Sulfonamides are less reactive than sulfonohydrazides due to the absence of the hydrazine moiety, which is prone to oxidation or condensation reactions. Applications: Clofenamide is a diuretic (brand names: Salco, Soluran), highlighting the pharmacological relevance of sulfonamides . In contrast, sulfonohydrazides are more commonly used as intermediates in organic synthesis. Solubility: Sulfonamides generally exhibit lower solubility in polar solvents compared to sulfonohydrazides, which can form hydrogen bonds via -NH-NH₂.

Benzene-1,3-disulfonohydrazide (Parent Compound)

  • Structure : Lacks the 4-chloro substituent.
  • Molecular Formula : C₆H₁₀N₄O₄S₂ (MW 266.30 g/mol) .
  • Key Differences: Electronic Effects: The chlorine atom in 4-Chlorobenzene-1,3-disulfonohydrazide increases electrophilicity, making it more reactive in substitution or coupling reactions. Stability: The electron-withdrawing chloro group may reduce thermal stability compared to the parent compound.

4-Chlorobenzene-1,3-disulphonyl dichloride

  • Structure : Precursor with -SO₂Cl groups instead of -SO₂-NH-NH₂.
  • Molecular Formula : C₆H₃Cl₃O₄S₂ (MW 309.56 g/mol) .
  • Key Differences: Reactivity: The dichloride is highly reactive, serving as a starting material for synthesizing sulfonamides or sulfonohydrazides via nucleophilic substitution with amines/hydrazines. LogP: 2.99 for the dichloride , indicating moderate lipophilicity, compared to higher hydrophilicity expected for the sulfonohydrazide.

4-Chlorobenzene-1,3-diamine

  • Structure: Features amino (-NH₂) groups instead of sulfonohydrazides.
  • Molecular Formula : C₆H₆ClN₂ (CAS 5131-60-2) .
  • Key Differences: Basicity: The diamine is basic (pKa ~4–5 for aromatic amines), while sulfonohydrazides are weakly acidic due to -SO₂ groups. Applications: 4-Chlorobenzene-1,3-diamine is a precursor for dyes and agrochemicals , whereas sulfonohydrazides are specialized in sulfa drug synthesis.

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